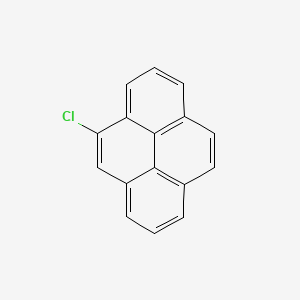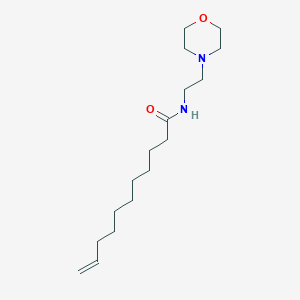
N-(2-Morpholinoethyl)-10-undecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholinoethyl)-10-undecenamide is a chemical compound that features a morpholine ring attached to an undecenamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-10-undecenamide typically involves the reaction of 10-undecenoic acid with 2-(morpholino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient coupling agents, continuous flow reactors, and solvent recycling systems. The reaction conditions might be adjusted to ensure complete conversion and easy purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Morpholinoethyl)-10-undecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the undecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for amide reduction.
Substitution: Alkyl halides for nucleophilic substitution on the morpholine ring.
Major Products
Epoxides: Formed from the oxidation of the double bond.
Amines: Formed from the reduction of the amide group.
Substituted Morpholines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
N-(2-Morpholinoethyl)-10-undecenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as surfactants or polymers.
Mécanisme D'action
The mechanism of action of N-(2-Morpholinoethyl)-10-undecenamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the undecenamide chain can influence the compound’s solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Morpholinoethyl)benzamide: Similar structure but with a benzamide group instead of an undecenamide chain.
N-(2-Morpholinoethyl)carbodiimide: Contains a carbodiimide group, used as a coupling agent in peptide synthesis.
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Contains a naphthalen-2-yloxy group, investigated for its cytotoxic effects in cancer cells.
Uniqueness
N-(2-Morpholinoethyl)-10-undecenamide is unique due to its combination of a morpholine ring and an undecenamide chain, which imparts specific chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
102613-07-0 |
|---|---|
Formule moléculaire |
C17H32N2O2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)undec-10-enamide |
InChI |
InChI=1S/C17H32N2O2/c1-2-3-4-5-6-7-8-9-10-17(20)18-11-12-19-13-15-21-16-14-19/h2H,1,3-16H2,(H,18,20) |
Clé InChI |
DYKZMLNOCOXCRV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)NCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


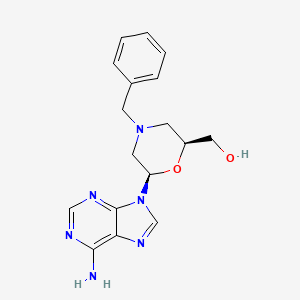
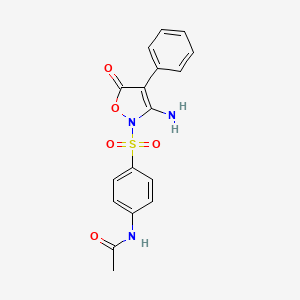
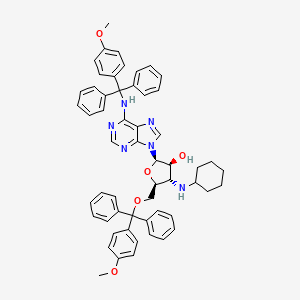


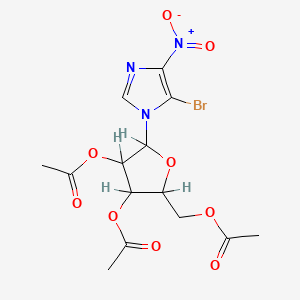
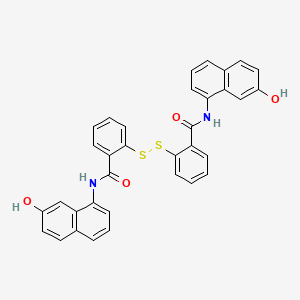
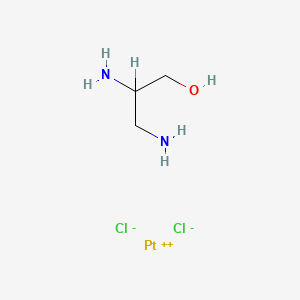

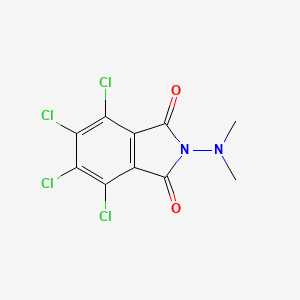
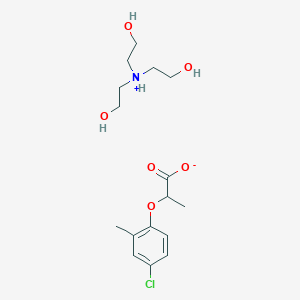
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

